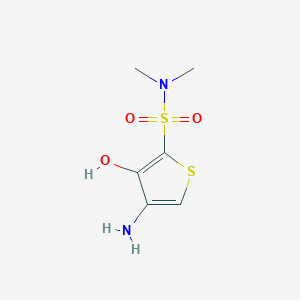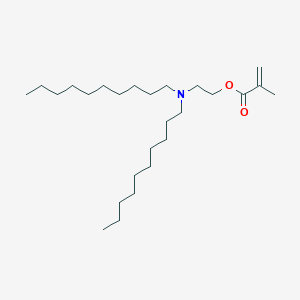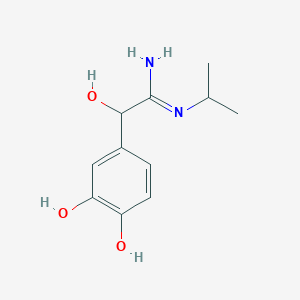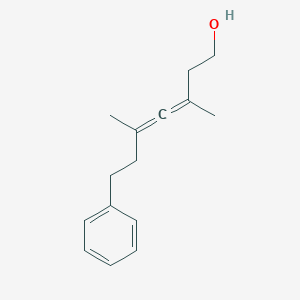
4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide is a chemical compound with a unique structure that includes a thiophene ring substituted with amino, hydroxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide typically involves the introduction of functional groups onto a thiophene ring. One common method is the sulfonation of thiophene followed by amination and hydroxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct substitution pattern on the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-sulfonic acid derivatives, while reduction can produce thiophene-2-amine derivatives.
Scientific Research Applications
4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling.
Comparison with Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Shares similar functional groups but has a naphthalene ring instead of a thiophene ring.
4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide: Similar structure but with a benzene ring.
Uniqueness: 4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide is unique due to its thiophene ring, which imparts different electronic properties and reactivity compared to naphthalene or benzene derivatives. This uniqueness makes it valuable for specific applications where the electronic characteristics of the thiophene ring are advantageous.
Properties
CAS No. |
512190-79-3 |
|---|---|
Molecular Formula |
C6H10N2O3S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
4-amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H10N2O3S2/c1-8(2)13(10,11)6-5(9)4(7)3-12-6/h3,9H,7H2,1-2H3 |
InChI Key |
BLDHSVHRXARCQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=CS1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)



![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)


![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)
